Acetazolamide adipate ethyl ester
Übersicht
Beschreibung
Acetazolamide adipate ethyl ester is a derivative of Acetazolamide . Acetazolamide is used to treat edema (fluid retention) caused by heart failure or other medicines. It is also used to treat seizures (eg, petit mal, unlocalized seizures). It is also used to treat open-angle glaucoma, secondary glaucoma, and acute angle-closure glaucoma before surgery to lower pressure inside the eye .
Synthesis Analysis
The synthesis of esters like Acetazolamide adipate ethyl ester can be achieved through enzymatic esterifications in solvent-free systems . A simplified method to optimize these syntheses has been developed, which involves a correlation between the acid:alcohol molar ratio and biocatalyst (immobilized lipase) loading . This method allows obtaining optimum reaction conditions with a reduced number of experiments .Molecular Structure Analysis
The molecular formula of Acetazolamide adipate ethyl ester is C12H18N4O6S2 . The molecular weight is 378.42 . The structure of Acetazolamide, from which the ester is derived, includes a sulfonamide group (-SO2NH2), which is essential for its carbonic anhydrase inhibitory activity .Chemical Reactions Analysis
Esters, including Acetazolamide adipate ethyl ester, can undergo various chemical reactions. For instance, they can be hydrolyzed using enzymes such as lipase, esterase, and protease . The transesterification of β-keto esters has also been studied recently .Wissenschaftliche Forschungsanwendungen
Prophylaxis and Treatment of Acute Mountain Sickness : Acetazolamide is well-established for its efficacy in ameliorating acute mountain sickness (AMS). It primarily works by inducing metabolic acidosis through renal CA inhibition, which offsets hyperventilation-induced respiratory alkalosis at high altitudes. The drug's effectiveness in AMS is attributed to a combination of metabolic acidosis, improved ventilation, better sleep quality, and diuretic effects (Leaf & Goldfarb, 2007).
Treatment of Central Sleep Apnea in Heart Failure : Acetazolamide has shown efficacy in treating central sleep apnea associated with heart failure. It significantly reduces the number of apnea episodes and improves oxygen saturation, sleep quality, and related daytime symptoms (Javaheri, 2006).
Therapeutic Effects in Hypokalemic Periodic Paralysis : The drug's efficacy in hypokalemic periodic paralysis (hypoPP) might be mediated through the activation of the muscular K Ca2+ channel, as demonstrated in rat models. This action helps to prevent paralysis and maintain normal serum K+ levels (Tricarico, Barbieri, & Conte Camerino, 2000).
Ocular Drug Delivery for Glaucoma Treatment : Acetazolamide has been formulated as microsponges in situ gel for ocular delivery, aiming to enhance therapeutic efficacy and reduce the systemic side effects associated with oral administration. This approach shows potential in the treatment of glaucoma (Obiedallah, Abdel‐Mageed, & Elfaham, 2018).
Potential for Biotechnological Production of Ethyl Acetate : Research on yeasts like Pichia anomala and Kluyveromyces marxianus indicates their potential to convert sugar into ethyl acetate efficiently. This microbial synthesis could provide an eco-friendly alternative to petrochemical processes for producing ethyl acetate, a widely used industrial solvent (Löser, Urit, & Bley, 2014).
Pharmacokinetic Studies and Analytical Methods : Various studies have been conducted to develop high-performance liquid chromatography methods for the determination of acetazolamide in biological fluids. These methods are crucial for understanding the drug's pharmacokinetics and clinical applications (Chapron & White, 1984), (Narapusetti, Bethanabhatla, Sockalingam, & Pilli, 2015).
Treatment of Acute Mountain Sickness and Gas Exchange : Acetazolamide effectively relieves symptoms of acute mountain sickness, improves arterial oxygenation, and prevents further impairment of pulmonary gas exchange (Grissom, Roach, Sarnquist, & Hackett, 1992).
Use in Epilepsy and Other Neuromuscular Diseases : The drug's anti-seizure effects may be attributed to activation of ClC-1, a voltage-gated chloride channel in human skeletal muscle. This action potentially explains its therapeutic effects in neuromuscular diseases with episodic ataxia, weakness, and myotonia (Eguchi, Tsujino, Kaibara, Hayashi, Shirabe, Taniyama, & Eguchi, 2006).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfonylamino]-6-oxohexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O6S2/c1-3-22-10(19)7-5-4-6-9(18)16-24(20,21)12-15-14-11(23-12)13-8(2)17/h3-7H2,1-2H3,(H,16,18)(H,13,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBZFABKYTZBQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)NS(=O)(=O)C1=NN=C(S1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30149572 | |
Record name | Acetazolamide adipate ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30149572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetazolamide adipate ethyl ester | |
CAS RN |
111261-83-7 | |
Record name | Acetazolamide adipate ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111261837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetazolamide adipate ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30149572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.